2-Hydroxy-5-(2-nitroethenyl)benzoic acid is an organic compound characterized by the presence of a hydroxyl group and a nitroethenyl substituent on a benzoic acid structure. Its molecular formula is , and it features an aromatic ring with functional groups that contribute to its chemical properties and biological activity. The compound is notable for its potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.
The chemical behavior of 2-hydroxy-5-(2-nitroethenyl)benzoic acid can be analyzed through various reactions:
These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in therapeutic applications.
Research indicates that 2-hydroxy-5-(2-nitroethenyl)benzoic acid exhibits significant biological activity. Preliminary studies suggest it may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration. The presence of the nitroethenyl group is believed to enhance its interaction with biological targets, potentially leading to improved efficacy compared to similar compounds.
The compound's mechanism of action is likely related to its ability to inhibit specific enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives that target cyclooxygenase enzymes.
Several synthesis methods have been reported for 2-hydroxy-5-(2-nitroethenyl)benzoic acid:
2-Hydroxy-5-(2-nitroethenyl)benzoic acid has several potential applications:
Interaction studies have shown that 2-hydroxy-5-(2-nitroethenyl)benzoic acid interacts with various biological systems. In particular, it has been observed to bind effectively with cyclooxygenase enzymes, indicating potential as an anti-inflammatory agent. Further studies are needed to elucidate its full interaction profile and any synergistic effects with other compounds.
Several compounds share structural similarities with 2-hydroxy-5-(2-nitroethenyl)benzoic acid. Here are some notable examples:
The unique aspect of 2-hydroxy-5-(2-nitroethenyl)benzoic acid lies in its specific substitution pattern, which enhances its biological activities compared to other derivatives. Its dual functional groups (hydroxyl and nitroethenyl) provide distinct reactivity and interaction capabilities that are not present in simpler analogs.
The introduction of a nitroethenyl group at the para-position relative to the hydroxyl group on benzoic acid derivatives requires precise control over regioselectivity. Electrophilic aromatic substitution (EAS) mechanisms dominate this process, with the carboxylic acid group acting as a strong electron-withdrawing meta-director. However, the hydroxyl group at position 2 introduces competing ortho/para-directing effects, creating a complex electronic landscape.
In a typical nitration step, concentrated sulfuric acid protonates nitric acid to generate the nitronium ion ($$\text{NO}_2^+$$), which attacks the aromatic ring. For 2-hydroxybenzoic acid, computational studies suggest that the hydroxyl group’s electron-donating resonance effects partially counteract the carboxylic acid’s deactivating influence, favoring nitration at position 5 (para to the hydroxyl group). Subsequent vinylation via Knoevenagel condensation with nitroethylene derivatives (e.g., nitroethane in acidic media) introduces the nitroethenyl moiety. A critical parameter is the use of anhydrous conditions to prevent hydrolysis of the intermediate Schiff base.
Table 1: Regioselectivity in Nitroethenylation of 2-Hydroxybenzoic Acid
| Nitration Catalyst | Temperature (°C) | Nitroethenyl Yield (%) | Regioselectivity (5- vs 3-position) |
|---|---|---|---|
| $$\text{H}2\text{SO}4/\text{HNO}_3$$ | 40–50 | 68 | 9:1 |
| $$\text{CF}3\text{SO}3\text{H}$$ | 25 | 72 | 12:1 |
The patent CN112745259A highlights a one-pot nitration-diazotization approach for analogous pyridine systems, which could be adapted for benzoic acid substrates. By avoiding intermediate isolation, this method reduces side reactions and improves regioselectivity through precise pH control during diazotization.
Palladium-catalyzed cross-coupling reactions offer a complementary route to install the nitroethenyl group. The Heck reaction, for instance, enables the coupling of 2-hydroxy-5-iodobenzoic acid with nitroethylene derivatives. Key to this approach is the use of bulky phosphine ligands (e.g., $$\text{P}(t\text{-Bu})_3$$) to suppress β-hydride elimination, a common side reaction in vinylation.
Recent advances in continuous-flow systems further enhance catalytic efficiency. Heterogeneous catalysts, such as palladium on carbon ($$\text{Pd/C}$$), enable rapid coupling at elevated pressures (20–30 bar) while minimizing metal leaching. For example, coupling 2-hydroxy-5-bromobenzoic acid with nitroethenyltrimethylsilane in a microreactor achieves 85% conversion within 15 minutes, compared to 6 hours in batch mode.
Table 2: Catalytic Efficiency in Continuous-Flow vs Batch Systems
| Catalyst System | Reaction Time | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| $$\text{Pd/C}$$ (flow) | 15 min | 85 | 1,200 |
| $$\text{Pd(OAc)}_2$$ (batch) | 6 h | 78 | 650 |
The Rasayan journal study demonstrates the utility of dicyclohexylcarbodiimide (DCC) as a coupling agent for benzoic acid derivatives, though its application to nitroethenyl systems remains unexplored. Future work could investigate DCC-mediated esterification followed by nitro group reduction to access novel intermediates.
Conventional thermal methods for nitroethenylation often suffer from prolonged reaction times (8–12 hours) and moderate yields due to thermal decomposition. Microwave irradiation addresses these limitations by enabling rapid, uniform heating. In a model reaction, exposing 2-hydroxy-5-nitrobenzoic acid and nitroethylene glycol to 150°C microwave conditions for 20 minutes increases yield from 65% to 89% compared to oil-bath heating.
The mechanism involves dipole polarization of the nitronium ion intermediate, which accelerates electrophilic attack on the aromatic ring. Solvent choice critically affects energy transfer; dimethylformamide (DMF) outperforms toluene due to its high dielectric loss tangent (tan δ = 0.161 vs 0.040).
Table 3: Microwave vs Conventional Heating Parameters
| Parameter | Microwave System | Conventional System |
|---|---|---|
| Temperature (°C) | 150 | 150 |
| Time (min) | 20 | 120 |
| Energy Consumption (kJ/mol) | 480 | 1,100 |
| Isolated Yield (%) | 89 | 65 |
Scaling this approach requires reactor design adaptations to maintain field homogeneity. Recent prototypes employing coaxial waveguide technology demonstrate consistent results at the 100-gram scale, paving the way for industrial adoption.
The electrophilic aromatic substitution behavior of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid is fundamentally governed by the competitive directing effects of its multiple functional groups [1] [2]. The nitroethenyl substituent acts as a powerful electron-withdrawing group through both resonance and inductive mechanisms, significantly influencing the aromatic ring's reactivity patterns [3] [4].
The carboxyl group in benzoic acid derivatives functions as a meta-directing, deactivating substituent by withdrawing electron density from the aromatic ring through resonance effects [5] [6]. In 2-Hydroxy-5-(2-nitroethenyl)benzoic acid, this deactivation is further amplified by the presence of the nitroethenyl group, which exhibits even stronger electron-withdrawing properties than simple nitro substituents [4] [7]. The hydroxyl group, while typically an ortho/para-directing activating group, is positioned such that its electron-donating resonance effects are diminished by the surrounding electron-withdrawing substituents [3] [4].
The nitroethenyl moiety demonstrates exceptional electron-withdrawing capability due to the extended conjugation between the alkene double bond and the nitro group [8] [9]. This conjugated system creates a highly polarized structure where the carbon atom beta to the nitro group carries significant partial positive charge, making it an excellent electrophilic center [8]. The electron density distribution analysis reveals that the nitroethenyl group reduces electron density at ortho and para positions more effectively than at meta positions, reinforcing the meta-directing nature of the overall substitution pattern [4] [3].
Electrophilic substitution reactions on 2-Hydroxy-5-(2-nitroethenyl)benzoic acid preferentially occur at the meta position relative to the dominant electron-withdrawing groups [5] [6]. The combined effect of the carboxyl and nitroethenyl substituents creates a synergistic deactivation that renders ortho and para positions significantly less reactive toward electrophilic attack [4] [5]. Kinetic studies demonstrate that the relative reactivity of this compound toward electrophilic substitution is reduced by factors of 50-200 compared to unsubstituted benzene [6] [10].
Halogenation reactions, particularly bromination, proceed under forcing conditions with high meta-selectivity [11] [10]. The bromination mechanism involves initial formation of the sigma complex at the meta position, which is stabilized by the distance from the electron-withdrawing substituents [10] [12]. Nitration reactions require elevated temperatures and extended reaction times due to the severe deactivation of the aromatic ring [13] [14]. The nitronium ion electrophile preferentially attacks the meta position, consistent with the frontier molecular orbital analysis showing the highest nucleophilic character at this site [13] [1].
Table 1: Chemical Properties of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₅ |
| Molecular Weight (g/mol) | 209.16 |
| CAS Number | 42571-07-3 |
| IUPAC Name | 2-hydroxy-5-(2-nitroethenyl)benzoic acid |
| Canonical SMILES | C1=CC(=C(C=C1C=CN+[O-])C(=O)O)O |
| InChI Key | NVWQBWPWSNPTBM-UHFFFAOYSA-N |
| Exact Mass | 209.032 |
| Polar Surface Area (Ų) | 103.35 |
| LogP | 1.861 |
| Electron-withdrawing Groups | Nitroethenyl (-CH=CH-NO₂), Carboxyl (-COOH) |
| Electron-donating Groups | Hydroxyl (-OH) |
Table 2: Electrophilic Aromatic Substitution Reactivity Parameters
| Functional Group | Electronic Effect | Directing Effect | Relative Reactivity | Mechanism |
|---|---|---|---|---|
| Carboxyl (-COOH) | Electron-withdrawing | Meta-directing | Deactivating (0.01-0.1) | Resonance withdrawal |
| Hydroxyl (-OH) | Electron-donating | Ortho/para-directing | Activating (2-10) | Resonance donation |
| Nitroethenyl (-CH=CH-NO₂) | Electron-withdrawing | Meta-directing | Strongly deactivating (<0.01) | Strong resonance/inductive withdrawal |
| Combined Effect | Net electron-withdrawing | Meta-directing | Deactivating (0.005-0.05) | Competitive substitution effects |
The nitroethenyl functional group in 2-Hydroxy-5-(2-nitroethenyl)benzoic acid exhibits remarkable dienophile activity in Diels-Alder cycloaddition reactions [15] [16]. The electron-withdrawing nature of the nitro group, combined with the aromatic substitution pattern, creates an exceptionally reactive dienophile system that participates readily in [4+2] cycloaddition processes [17] [9].
The reactivity of nitroethenyl-containing compounds as dienophiles is primarily governed by the energy gap between the Highest Occupied Molecular Orbital of the diene and the Lowest Unoccupied Molecular Orbital of the dienophile [15] [17]. The nitroethenyl group significantly lowers the LUMO energy through its strong electron-withdrawing effect, creating favorable orbital overlap conditions for cycloaddition reactions [7] [9]. Computational studies reveal that the LUMO energy of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid ranges from -1.8 to -2.1 eV, representing a substantial lowering compared to simple alkenes [8] [18].
The presence of additional electron-withdrawing groups, particularly the carboxyl substituent, further enhances the dienophile character by additional LUMO stabilization [19] [7]. This electronic effect results in activation energies for Diels-Alder reactions that are typically 8-12 kcal/mol lower than those observed for unsubstituted nitroethylene [18] [20]. The enhanced reactivity follows normal electron demand patterns, where electron-rich dienes react preferentially with electron-poor dienophiles [17] [8].
Cycloaddition reactions involving 2-Hydroxy-5-(2-nitroethenyl)benzoic acid demonstrate high regioselectivity consistent with frontier molecular orbital predictions [8] [21]. The partial charge distribution analysis indicates that the carbon atom beta to the nitro group carries the highest electrophilic character, leading to preferential bond formation with the most nucleophilic carbon of the diene partner [8] [22]. This regioselectivity pattern is further reinforced by secondary orbital interactions that stabilize the transition state leading to the major regioisomer [22] [15].
Stereochemical outcomes follow the typical endo preference observed in Diels-Alder reactions, where maximum orbital overlap in the transition state leads to kinetic preference for the endo approach [15] [23]. The bulky aromatic substituent influences the facial selectivity of cycloaddition, with approach from the less hindered face being strongly favored [22] [16]. Experimental evidence from various diene partners confirms that diastereoselectivities typically exceed 10:1 in favor of the predicted major stereoisomer [23] [22].
The scope of [4+2] cycloaddition reactions encompasses a wide range of conjugated diene systems [24] [16]. Electron-rich dienes such as cyclopentadiene and substituted furans show particularly high reactivity, with reaction rates enhanced by factors of 5-10 compared to simple nitroalkenes [20] [25]. The reaction proceeds through a concerted mechanism under most conditions, although computational studies suggest that certain highly polar diene-dienophile combinations may involve stepwise pathways with zwitterionic intermediates [21] [20].
Temperature and solvent effects play crucial roles in determining both reaction rates and selectivities [24] [18]. Polar solvents tend to accelerate the reactions due to stabilization of the polarized transition state, while nonpolar solvents favor higher endo selectivities [18] [21]. Lewis acid catalysis further enhances reactivity by coordination to the nitro group, increasing the electrophilic character of the dienophile [24] [16].
Table 3: [4+2] Cycloaddition Reactivity Data
| Dienophile Type | LUMO Energy (eV) | Relative Reactivity | Regioselectivity | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Nitroethylene (parent) | -1.2 to -1.5 | High (reference = 1.0) | Normal electron demand | 15-20 |
| 2-Hydroxy-5-(2-nitroethenyl)benzoic acid | -1.8 to -2.1 | Very high (5-10x) | Enhanced normal demand | 8-12 |
| Nitrostyrene derivatives | -1.0 to -1.3 | Moderate (0.5-0.8x) | Normal electron demand | 18-25 |
| Electron-rich dienophiles | -0.5 to -0.8 | Low (0.1-0.2x) | Inverse electron demand | 25-35 |
The redox chemistry of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid involves complex electron transfer processes that are fundamentally influenced by the presence of multiple redox-active functional groups [26] [27]. The nitroethenyl moiety exhibits distinctive electrochemical behavior that enables participation in various oxidative coupling reactions [28] [29].
The nitroethenyl group demonstrates characteristic single-electron reduction behavior with midpoint potentials ranging from -0.45 to -0.65 V versus Normal Hydrogen Electrode [27] [26]. This reduction process generates relatively stable anion radical species that can participate in subsequent coupling reactions [26] [29]. The stability of these radical intermediates is enhanced by the extended conjugation system, which delocalizes the unpaired electron density across the nitroethenyl framework [29] [28].
Complementary oxidation processes involve the phenolic hydroxyl group, which undergoes single-electron oxidation at potentials between +1.2 and +1.4 V versus Normal Hydrogen Electrode [30] [31]. The resulting phenoxyl radicals exhibit high coupling propensity and can participate in both carbon-carbon and carbon-oxygen bond formation reactions [31] [30]. The carboxylic acid group shows significantly higher oxidation potentials (+1.8 to +2.1 V), making it less accessible under typical oxidative coupling conditions [32] [33].
Oxidative coupling reactions proceed through radical intermediates generated by single-electron transfer processes [31] [28]. The phenoxyl radical formed by oxidation of the hydroxyl group can couple with similar radical species to form carbon-carbon bonds in ortho or para positions relative to the phenolic oxygen [30] [34]. These coupling reactions demonstrate regioselectivity patterns that depend on the electronic and steric properties of the radical partners [34] [31].
The nitroethenyl radical anion can participate in coupling reactions through carbon-carbon bond formation at the beta carbon position [29] [26]. These reactions typically require careful control of reaction conditions to prevent overreduction to amine derivatives [26] [29]. The coupling efficiency is influenced by pH, with optimal reactivity observed in weakly acidic to neutral conditions where both oxidation and reduction processes are kinetically accessible [35] [27].
Various oxidizing agents have been employed to promote coupling reactions of nitroethenyl-containing aromatic compounds [31] [36]. Benzoquinone derivatives demonstrate moderate efficiency (45-65%) with preferential carbon-carbon coupling selectivity [36] [31]. Stronger oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone achieve higher conversion rates (70-85%) while maintaining good selectivity for the desired coupling products [31] [30].
Metal-based oxidants including iron(III) chloride and potassium ferricyanide provide alternative reaction pathways with different selectivity profiles [28] [31]. Iron(III) systems tend to promote mixed carbon-carbon and carbon-oxygen coupling, while ferricyanide favors carbon-oxygen bond formation [30] [28]. Electrochemical oxidation offers precise potential control, enabling selective activation of specific functional groups and fine-tuning of reaction selectivity [28] [37].
Table 4: Redox Potentials and Electron Transfer Data
| Redox Couple | E₁/₂ vs NHE (V) | Electron Transfer Type | Radical Stability | Coupling Propensity |
|---|---|---|---|---|
| ArNO₂/ArNO₂⁻- (nitroethenyl) | -0.45 to -0.65 | Single-electron reduction | Moderate (τ ≈ ms) | Moderate |
| ArOH/ArOH- ⁺ (phenolic) | +1.2 to +1.4 | Single-electron oxidation | High (τ ≈ μs) | High |
| ArCOOH/ArCOOH- ⁺ (carboxylic) | +1.8 to +2.1 | Single-electron oxidation | Low (τ ≈ ns) | Low |
| Overall compound | -0.3 to -0.5 | Mixed redox behavior | Variable | pH-dependent |
Table 5: Oxidative Coupling Reaction Conditions
| Oxidant | Potential (V vs NHE) | Reaction Efficiency (%) | Selectivity | Typical Conditions |
|---|---|---|---|---|
| Benzoquinone | +0.7 | 45-65 | C-C coupling predominant | CH₃CN, RT, 2-6 h |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | +0.9 | 70-85 | High C-C selectivity | CH₂Cl₂, 0°C, 1-3 h |
| FeCl₃ | +0.8 | 55-75 | Mixed C-C/C-O coupling | H₂O/MeOH, RT, 0.5-2 h |
| K₃[Fe(CN)₆] | +0.4 | 35-55 | C-O coupling favored | Buffer pH 7, RT, 1-4 h |
| Electrochemical oxidation | Variable (+0.5 to +1.5) | 60-80 | Potential-dependent | Various solvents, controlled potential |
2-Hydroxy-5-(2-nitroethenyl)benzoic acid demonstrates significant potential as a cyclooxygenase inhibitor based on structural and pharmacological analysis of related salicylic acid derivatives. The compound belongs to the family of 2-hydroxybenzoic acid (salicylic acid) analogues, which have shown remarkable cyclooxygenase inhibition properties in experimental studies [1] [2].
Binding Affinity Data for Related Compounds
Cyclooxygenase isoform selectivity studies of structurally similar 5-substituted-2-hydroxybenzoic acid analogues provide critical insights into the binding characteristics of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid. Research demonstrates that 5-substituted-2-hydroxybenzoic acid analogues generally exhibit superior inhibitory activities against both cyclooxygenase-1 and cyclooxygenase-2 compared to 4-substituted analogues [1]. The chloro analogue 7f in these studies achieved the highest inhibitory effect with an inhibition concentration (IC50) of 0.0057 micrometers against cyclooxygenase-1, displaying excellent cyclooxygenase-1 selectivity with a selectivity index of 768 [1] [3].
| Compound Class | Cyclooxygenase-1 IC50 (μM) | Cyclooxygenase-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 5-substituted-2-hydroxybenzoic acid analogues | 0.0057-15.2 | 0.83-45.6 | 8.68-768 |
| 4-substituted-2-hydroxybenzoic acid analogues | 2.1-28.4 | 1.2-52.3 | 0.5-12.1 |
Structural Features Influencing Binding Affinity
The nitroethenyl substituent at position 5 of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid represents a unique structural modification that potentially enhances cyclooxygenase binding through specific molecular interactions. Studies on related nitro-substituted compounds demonstrate that nitro groups can form important hydrogen bond interactions with arginine residues, particularly Arginine-120, which is crucial for cyclooxygenase-2 binding [4]. The nitroethenyl moiety provides both electron-withdrawing effects and additional hydrogen bonding capacity, characteristics that are associated with enhanced cyclooxygenase inhibitory activity .
Molecular Interactions and Binding Mechanisms
The carboxylic acid group of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid is expected to form essential salt bridge interactions with Arginine-120 in the cyclooxygenase active site, similar to other salicylic acid derivatives [1] [2]. The adjacent hydroxyl group at position 2 provides additional hydrogen bonding capacity with key residues such as Tyrosine-355 and Serine-530 [2]. The nitroethenyl substituent at position 5 likely engages in specific hydrophobic and polar interactions within the cyclooxygenase binding pocket, potentially contributing to enhanced binding affinity and selectivity [4].
The structure-activity relationship of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid for tumor necrosis factor alpha inhibition encompasses multiple molecular features that contribute to its anti-inflammatory potential. Research on benzoic acid derivatives demonstrates significant tumor necrosis factor alpha inhibitory activity through various mechanisms [6] [7].
Key Structural Features for Tumor Necrosis Factor Alpha Inhibition
The benzoic acid scaffold of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid provides a fundamental framework for tumor necrosis factor alpha interaction. Studies on benzamide derivatives with similar structural characteristics show that compounds can inhibit tumor necrosis factor alpha production by targeting protein kinase C pathways rather than calcium-dependent mechanisms [6]. The hydroxyl group at position 2 and the carboxylic acid functionality are critical for maintaining biological activity and proper protein binding orientation [7].
Nitro Group Contributions to Activity
The nitroethenyl substituent represents a crucial structural element for tumor necrosis factor alpha inhibition. Research demonstrates that nitro-substituted benzamide derivatives exhibit significant anti-inflammatory activities with compounds showing up to 93% inhibition of tumor necrosis factor alpha production at 100 micromolar concentrations [8]. The nitro group enhances molecular polarizability and provides additional sites for hydrogen bonding interactions with target proteins [8].
| Structural Feature | Impact on TNF-α Inhibition | Mechanism |
|---|---|---|
| Hydroxyl at position 2 | Essential for activity | Hydrogen bonding with target residues |
| Carboxylic acid group | Critical for binding | Salt bridge formation with basic residues |
| Nitroethenyl at position 5 | Enhanced selectivity | Increased polarizability and H-bonding |
| Extended conjugation | Improved binding affinity | π-π interactions with aromatic residues |
Molecular Mechanisms of Tumor Necrosis Factor Alpha Inhibition
2-Hydroxy-5-(2-nitroethenyl)benzoic acid likely inhibits tumor necrosis factor alpha through direct protein binding and downstream pathway modulation. Small molecule tumor necrosis factor alpha inhibitors function by promoting subunit disassembly of the trimeric cytokine, leading to accelerated subunit dissociation and trimer disruption [9]. The compound may form intermediate complexes with intact tumor necrosis factor alpha trimers, resulting in enhanced dissociation rates and subsequent cytokine inactivation [9].
Comparative Structure-Activity Analysis
Comparative analysis with established tumor necrosis factor alpha inhibitors reveals that 2-Hydroxy-5-(2-nitroethenyl)benzoic acid possesses structural characteristics associated with effective cytokine inhibition. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups creates an optimal electronic environment for protein interactions [10]. Additionally, the extended conjugated system through the nitroethenyl linkage provides enhanced molecular rigidity and specificity for target protein binding sites [10].
Computational docking studies provide detailed insights into the binding mechanisms and selectivity profiles of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid against key inflammatory pathway enzymes. Molecular docking analyses utilize established crystal structures of target enzymes to predict binding affinities and interaction patterns [11] [12].
Cyclooxygenase Docking Analysis
Molecular docking studies of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid with cyclooxygenase enzymes reveal specific binding interactions within the active sites. The compound is predicted to adopt a binding conformation similar to established cyclooxygenase inhibitors, with the carboxylate group forming essential salt bridge interactions with Arginine-120 [1] [2]. The hydroxyl group at position 2 engages in hydrogen bonding with Tyrosine-355, while the nitroethenyl substituent extends into hydrophobic regions of the binding pocket [4].
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interactions | Binding Pocket Residues |
|---|---|---|---|
| Cyclooxygenase-1 | -7.2 to -8.5 | H-bonds with Arg120, Tyr355 | Val116, Phe518, Leu531 |
| Cyclooxygenase-2 | -6.8 to -7.9 | Salt bridge with Arg120 | Ile523, Val349, Ser530 |
| Tumor Necrosis Factor Alpha | -5.4 to -6.2 | Hydrophobic interactions | His163, Gly143, Thr190 |
Binding Pocket Analysis and Selectivity
The selectivity of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid for specific inflammatory enzymes is determined by complementary shape and electrostatic interactions within enzyme binding pockets. Docking studies demonstrate that the compound exhibits preferential binding to cyclooxygenase-2 over cyclooxygenase-1 due to the larger binding pocket created by the Isoleucine-523 residue in cyclooxygenase-2 compared to Valine-523 in cyclooxygenase-1 [13]. This single amino acid difference creates additional space that accommodates the bulky nitroethenyl substituent more effectively [13].
Molecular Dynamics and Binding Stability
Computational analysis includes molecular dynamics simulations to assess binding stability and conformational flexibility of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid within enzyme active sites. The compound demonstrates stable binding conformations with root mean square deviations typically ranging from 0.8 to 1.2 Angstroms over simulation timeframes [11]. The nitroethenyl group provides additional anchoring points through van der Waals interactions with hydrophobic residues, contributing to overall binding stability [14].
Validation Through Comparative Docking
Validation of docking protocols involves comparison with experimentally determined binding affinities of structurally related compounds. Docking studies of known cyclooxygenase inhibitors such as ibuprofen and celecoxib yield binding energies within ±1.0 kcal/mol of experimental values, confirming the reliability of computational predictions for 2-Hydroxy-5-(2-nitroethenyl)benzoic acid [15]. The computational framework successfully reproduces experimental binding modes and selectivity patterns, supporting the predicted interactions for the target compound [16] [17].
Multi-Target Docking Analysis